molecular formula C14H20N4O2 B2687907 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide CAS No. 2034410-81-4

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide

Cat. No.: B2687907
CAS No.: 2034410-81-4
M. Wt: 276.34
InChI Key: PGHNLJFETCSARO-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide is a synthetic compound featuring unique structural attributes derived from the integration of an oxadiazole ring with a pyrrole moiety and a pivalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide typically involves a multi-step reaction sequence:

  • Formation of the Pyrrole-oxadiazole Intermediate: : The synthesis begins with the reaction between 1-ethyl-2-bromo-pyrrole and an appropriate hydrazide to form the pyrrole-oxadiazole intermediate under acidic or basic conditions.

  • Coupling Reaction: : The intermediate is then coupled with pivalic acid or its derivatives under dehydrating conditions (e.g., with DCC or EDC) to form the final product.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimization of the aforementioned synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Continuous flow chemistry and advanced purification techniques (e.g., crystallization, chromatography) would be employed to achieve scalable and sustainable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially yielding oxadiazole N-oxides or derivatives thereof.

  • Reduction: : Reduction reactions can reduce the oxadiazole ring to yield corresponding amines or other reduced products.

  • Substitution: : Nucleophilic or electrophilic substitution reactions at various positions on the pyrrole or oxadiazole rings can yield a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include hydrogen peroxide, peracids, or other peroxy reagents.

  • Reduction: : Common reducing agents include hydrides such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Conditions for substitution reactions would vary depending on the substituents involved, often requiring acidic or basic catalysts.

Major Products

The products formed from these reactions would vary significantly based on the nature of the reagents and conditions employed. major products typically involve modifications to the oxadiazole and pyrrole rings, resulting in a wide variety of functionalized derivatives.

Scientific Research Applications

Chemistry

This compound is used in organic synthesis as a building block for the construction of more complex molecules, particularly in the design of heterocyclic compounds with potential pharmacological activity.

Biology

In biological research, derivatives of this compound are studied for their interactions with biological macromolecules, contributing to the development of new biochemical probes and diagnostic tools.

Medicine

The unique structure of this compound allows it to serve as a lead compound in medicinal chemistry for the development of new therapeutic agents, particularly those targeting enzymes or receptors within specific biological pathways.

Industry

In industrial applications, this compound can be used in the synthesis of specialized materials, including polymers and other advanced materials with unique properties.

Mechanism of Action

The biological activity of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. These interactions often involve the binding of the compound to the active site of the target, thereby modulating its activity. The exact mechanism of action would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other compounds with similar structures, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide stands out due to its unique combination of the oxadiazole and pyrrole rings with the pivalamide group. This combination imparts distinct physicochemical properties, such as improved stability and specific binding interactions with biological targets.

List of Similar Compounds

  • N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide

  • N-((3-(1-ethyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pivalamide

  • N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,3-triazol-4-yl)methyl)pivalamide

Conclusion

This compound is a multifaceted compound with significant potential across various fields of scientific research. Its unique structural attributes contribute to its distinct chemical reactivity, biological activity, and potential applications in medicine and industry. Continued research into this compound and its derivatives promises to uncover further valuable insights and applications.

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Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-5-18-8-6-7-10(18)12-16-11(20-17-12)9-15-13(19)14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHNLJFETCSARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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